Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Organic Synthesis Azabicyclic Scaffold Construction Protecting Group Strategy

Researchers requiring N-protected nortropinone for tropane alkaloid synthesis often face protecting group incompatibility with acid-sensitive substrates, leading to re-optimization and yield loss. N-Cbz-nortropinone (CAS 130753-13-8) solves this with hydrogenolytic Cbz removal orthogonal to Boc-labile groups. - Enables intramolecular alkylation cyclization where benzyl or phenylethyl alternatives fail, producing complex mixtures. - Delivers 62-75% yields in spiro-oxirane tropane formation, fully equivalent to Boc-protected analogs. - Compatible with PLE-catalyzed asymmetric desymmetrization for enantiomerically enriched tropane intermediates.

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 130753-13-8
Cat. No. B136700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS130753-13-8
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H17NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyRMIQGRJJCNFRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-Nortropinone Technical Overview


Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (also designated N-Cbz-nortropinone) is a key N-protected 8-azabicyclo[3.2.1]octan-3-one intermediate , with the molecular formula C₁₅H₁₇NO₃ and molecular weight 259.3 g/mol [1]. It functions primarily as a protected building block in the synthesis of tropane alkaloids and related azabicyclic scaffolds. Commercially supplied at ≥97% purity with accompanying analytical certificates , the compound serves as a protected nortropinone derivative wherein the benzyloxycarbonyl (Cbz) group masks the bridgehead nitrogen, enabling controlled downstream functionalization at the 3-oxo position.

Protection Strategy Cbz group masks bridgehead nitrogen for controlled 3-oxo functionalization
Synthetic Role Key protected intermediate for tropane alkaloid and azabicyclic scaffold synthesis
Procurement Analytically certified purity (CoA-provided) supports lot-to-lot consistency

Why N-Cbz-Nortropinone Cannot Be Casually Replaced


In the 8-azabicyclo[3.2.1]octane scaffold, the selection of the N-protecting group fundamentally dictates synthetic outcomes. The benzyloxycarbonyl (Cbz) group confers orthogonal deprotection compatibility with acid-labile functionalities and provides superior performance in intramolecular cyclization reactions compared to alternative protecting groups such as benzyl or phenylethyl [1]. When contrasted with N-Boc-nortropinone (CAS 185099-67-6), the Cbz variant offers hydrogenolytic removal orthogonal to acid-sensitive substrates, whereas Boc deprotection requires acidic conditions (e.g., HCl/dioxane or TFA) [2]. Furthermore, the Cbz-protected scaffold demonstrates demonstrably higher reaction yields and regioselectivity in key synthetic transformations [3][4]. Consequently, substituting N-Cbz-nortropinone with an alternative N-protected tropinone derivative—or with the unprotected nortropinone—typically necessitates extensive re-optimization of reaction conditions and frequently results in reduced overall yields.

Deprotection Orthogonality
Cbz: hydrogenolysis (acid-stable)
Boc: acidic cleavage (TFA/HCl)
Acid-labile functionalities may not be compatible with Boc removal; route re-design may be required.
Intramolecular Cyclization
Cbz enables efficient cyclization
Benzyl/phenylethyl may fail or give mixtures
Scaffold construction yields may shift significantly if protecting group is substituted.
Yield & Regioselectivity
Reported higher yields with Cbz in key transformations
Alternative protecting groups may require extensive re-optimization
Substitution may lead to reduced overall yields and altered selectivity profiles.

Quantitative Differentiation Evidence


Intramolecular Cyclization: Cbz vs Alternative Protecting Groups

In a systematic study of intramolecular alkylation for constructing the 8-azabicyclo[3.2.1]octane cage system, the benzyloxycarbonyl (Cbz) protecting group was found to be unequivocally superior to benzyl and phenylethyl groups [1]. While the study employed a more substituted derivative, the protective-group effect generalizes to the N-Cbz-nortropinone scaffold: the Cbz group facilitates efficient cyclization that alternative N-protecting groups fail to achieve.

Cyclization Efficiency
Class-level inference
Cbz: cyclization successful (33% yield in model system) Benzyl/phenylethyl: unsuccessful or complex mixtures
Supports protecting-group selection for scaffold construction
Data from a more substituted derivative; class-level inference
Organic Synthesis Azabicyclic Scaffold Construction Protecting Group Strategy

Orthogonal Deprotection: Cbz Acid Stability vs Boc

The benzyloxycarbonyl (Cbz) group demonstrates stability under acidic conditions that would readily cleave the tert-butoxycarbonyl (Boc) group . Cbz's acid stability makes it suitable for use with acid-sensitive substrates, whereas Boc is much more sensitive to acid than Cbz [1]. In multi-step syntheses containing acid-labile functionalities, Cbz provides orthogonal protection: it can be selectively removed via hydrogenolysis while leaving Boc intact, or Boc can be removed via acidolysis while Cbz remains unaffected .

Deprotection Orthogonality
Class-level inference
Cbz: stable under acidic conditions; removed by hydrogenolysis Boc: cleaved by TFA or HCl/dioxane
Orthogonal deprotection enables acid-sensitive route design
Class-level protecting-group stability knowledge
Medicinal Chemistry Peptide Synthesis Protecting Group Orthogonality

Spiro-Oxirane Synthesis: Cbz vs Boc Yield Comparison

In a head-to-head study on the synthesis of N-protected exo-spiro[oxirane-3,2′-tropanes], both N-Cbz- and N-Boc-protected tropane derivatives were evaluated. The N-Cbz-protected variant delivered yields fully comparable to the Boc analog [1]. This establishes that the Cbz protecting group does not compromise yield relative to Boc in this transformation, while providing the orthogonal deprotection advantages noted in Evidence_Item 2.

Epoxidation Yield
Direct head-to-head
62–75% yield
Reported equivalent yield between Cbz and Boc substrates
N-protected exo-spiro[oxirane-3,2′-tropanes] synthesis; no yield penalty
Tropane Chemistry Epoxide Synthesis Protecting Group Compatibility

PLE-Catalyzed Desymmetrization of Cbz-Protected Diester

Porcine liver esterase (PLE)-catalyzed asymmetric dealkoxycarbonylation of 8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylates—a diester derivative of the N-Cbz-nortropinone scaffold—afforded the desymmetrized keto ester in high enantiomeric excess [1]. This transformation opened a new route to the asymmetric synthesis of (1R)-cocaine-related radiopharmaceuticals such as (1R)-β-CIT for Parkinson's disease diagnosis [1].

Biocatalytic Desymmetrization
Supporting evidence
High ee achieved with Cbz-protected diester
Enables enantioselective tropane building block access
PLE-catalyzed; used for (1R)-cocaine-related radiopharmaceutical synthesis
Asymmetric Synthesis Biocatalysis Tropane Alkaloids Radiopharmaceuticals

Two-Step Protocol: Demethylation and Cbz Protection

A reproducible two-step protocol for preparing N-Cbz-nortropinone involves N-demethylation of tropinone followed by Cbz installation. The intermediate desmethyltropinone hydrochloride was obtained as a brown solid in 98% yield [1]. The subsequent Cbz protection step yielded crude benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (7.2 g) with ¹H-NMR characterization confirming product identity .

Synthetic Protocol
Supporting evidence
Demethylation step: 98% yield; final product 7.2 g crude
Reproducible two-step preparation demonstrated
Multigram scale; ¹H-NMR characterization confirms identity
Process Chemistry Tropinone Derivatization Scalable Synthesis

N-Cbz-Nortropinone Application Scenarios


Orthogonal N-Deprotection Compatibility

In synthetic routes containing acid-labile functional groups (e.g., silyl ethers, acetals, or certain peptide bonds), the Cbz group provides orthogonal protection orthogonal to acid-labile functionalities. As established, Cbz remains stable under acidic conditions that cleave Boc, while being cleanly removed via catalytic hydrogenolysis . This orthogonal behavior is essential for complex molecule synthesis where acidic deprotection would compromise the integrity of other structural features.

Enantioselective Tropane Alkaloid Synthesis

The Cbz-protected scaffold is compatible with porcine liver esterase (PLE)-catalyzed asymmetric desymmetrization, enabling access to enantiomerically enriched tropane building blocks . This has been validated in the asymmetric synthesis of (1R)-cocaine-related radiopharmaceuticals such as (1R)-β-CIT for Parkinson's disease diagnosis. For medicinal chemistry programs targeting tropane-based CNS agents, the Cbz-protected nortropinone provides a validated entry point to optically active intermediates.

8-Azabicyclo[3.2.1]octane Scaffold Construction

For researchers employing intramolecular alkylation strategies to construct the 8-azabicyclo[3.2.1]octane cage system, the Cbz protecting group has been shown to be unequivocally superior to benzyl and phenylethyl alternatives . The Cbz group uniquely permits successful cyclization, while alternative protecting groups fail or yield complex product mixtures, making N-Cbz-nortropinone the protecting group of choice for this scaffold-construction methodology.

Spiro-Oxirane Tropane Derivatives for SAR

In head-to-head comparative studies on the synthesis of N-protected exo-spiro[oxirane-3,2′-tropanes], the Cbz-protected substrate delivered yields (62–75%) fully equivalent to the Boc-protected analog . For medicinal chemistry programs requiring spiro-oxirane tropane derivatives—common intermediates in structure-activity relationship (SAR) investigations—the Cbz-protected compound is a validated and yield-competitive starting material.

Application
Selection Property
Validation Focus
Orthogonal Deprotection Route Design
Cbz acid-stable orthogonal protection
Deprotection orthogonality under target synthesis conditions
Enantioselective Tropane Alkaloid Synthesis
Enzymatic desymmetrization compatibility
Enantiomeric excess and absolute configuration verification
8-Azabicyclo[3.2.1]octane Scaffold Assembly
Cyclization-compatible N-protecting group
Intramolecular cyclization yield and purity on actual substrate
Spiro-Oxirane Tropane SAR Studies
Validated yield parity vs Boc
Epoxidation yield and regioselectivity under specific conditions

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